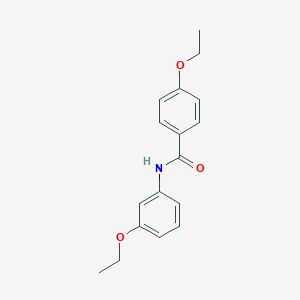
4-ethoxy-N-(3-ethoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-(3-ethoxyphenyl)benzamide, also known as EE-3-EPB, is a chemical compound that belongs to the class of phenylbenzamides. It has been widely studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(3-ethoxyphenyl)benzamide is not fully understood. However, it has been proposed to act as a modulator of the endocannabinoid system, which plays a crucial role in various physiological processes, including pain sensation, appetite, and mood regulation. 4-ethoxy-N-(3-ethoxyphenyl)benzamide has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids, leading to an increase in endocannabinoid levels and activation of cannabinoid receptors.
Biochemical and Physiological Effects:
4-ethoxy-N-(3-ethoxyphenyl)benzamide has been shown to have various biochemical and physiological effects. In neuroscience, it has been found to protect neurons from oxidative stress and to improve cognitive function by enhancing synaptic plasticity. In oncology, it has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of histone deacetylases (HDACs) and activating the p53 pathway. In immunology, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
4-ethoxy-N-(3-ethoxyphenyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, it also has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of some experiments.
Future Directions
There are several future directions for the study of 4-ethoxy-N-(3-ethoxyphenyl)benzamide. In neuroscience, further studies are needed to elucidate its mechanism of action and to determine its potential therapeutic applications in neurodegenerative diseases and traumatic brain injury. In oncology, further studies are needed to determine its efficacy in animal models of cancer and to investigate its potential as a combination therapy with other anticancer drugs. In immunology, further studies are needed to determine its potential as a treatment for autoimmune diseases and to investigate its effects on the gut microbiome.
Synthesis Methods
The synthesis of 4-ethoxy-N-(3-ethoxyphenyl)benzamide involves the reaction of 4-ethoxybenzoyl chloride with 3-ethoxyaniline. The reaction takes place in the presence of a base, such as triethylamine or sodium hydroxide, and a solvent, such as dichloromethane or ethyl acetate. The product is then purified by column chromatography or recrystallization.
Scientific Research Applications
4-ethoxy-N-(3-ethoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications. In neuroscience, it has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In oncology, it has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and glioblastoma. In immunology, it has been shown to modulate the immune response and to reduce inflammation in animal models of autoimmune diseases.
properties
Product Name |
4-ethoxy-N-(3-ethoxyphenyl)benzamide |
|---|---|
Molecular Formula |
C17H19NO3 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
4-ethoxy-N-(3-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C17H19NO3/c1-3-20-15-10-8-13(9-11-15)17(19)18-14-6-5-7-16(12-14)21-4-2/h5-12H,3-4H2,1-2H3,(H,18,19) |
InChI Key |
LKCBQGJIAWRBLF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-(4-bromophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267915.png)
![10-(4-bromophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267917.png)
![10-(4-bromophenyl)-8-(4-hydroxy-3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267918.png)
![10-(4-bromophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267920.png)
![10-(4-bromophenyl)-8-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267922.png)
![10-(4-bromophenyl)-8-(4-ethylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267923.png)
![10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267925.png)
![10-(4-bromophenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267927.png)
![10-(4-bromophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267928.png)
![10-(4-chlorophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267932.png)
![8-(4-fluorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267943.png)
![8-(4-ethoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267946.png)
![8-(4-fluorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267950.png)
![8-(2-chlorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267951.png)